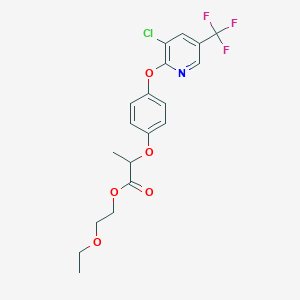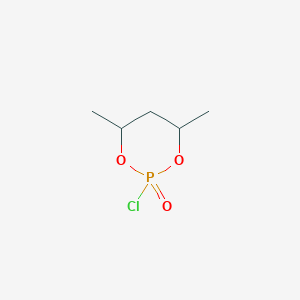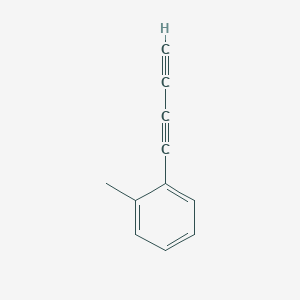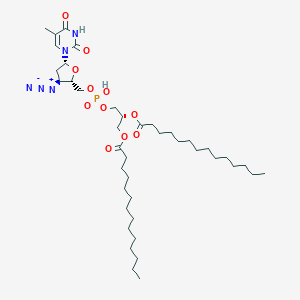
2-(Phosphonomethyl)pentanedioic acid
Overview
Description
2-(Phosphonomethyl)pentanedioic acid, commonly known as PMPA, is a potent and selective inhibitor of the enzyme N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), also referred to as glutamate carboxypeptidase II. This enzyme is involved in the hydrolysis of the neuropeptide N-acetyl-aspartyl-glutamate to N-acetyl-aspartate and glutamate. PMPA has shown significant potential in neuroprotection and the treatment of various neurological disorders .
Mechanism of Action
2-PMPA: primarily targets an enzyme called glutamate carboxypeptidase II (GCPII) , also known as prostate-specific membrane antigen (PSMA) . GCPII is found in various tissues, including the brain, prostate, and kidneys. Its role is to hydrolyze the abundant neuropeptide N-acetyl-aspartyl-glutamate (NAAG) to N-acetylaspartate (NAA) and glutamate . By inhibiting GCPII, 2-PMPA modulates the levels of these neurotransmitters.
Pharmacokinetics
Result of Action
At the molecular and cellular levels:
Action Environment
Environmental factors impact 2-PMPA’s efficacy and stability:
Biochemical Analysis
Biochemical Properties
2-(Phosphonomethyl)pentanedioic acid interacts with the enzyme GCPII, inhibiting its activity. The IC50 value of 2-PMPA for GCPII is 300 pM . This interaction prevents the breakdown of NAAG into NAA and glutamate, thereby influencing biochemical reactions involving these molecules .
Cellular Effects
This compound influences cell function by modulating the activity of GCPII. By inhibiting GCPII, 2-PMPA prevents the formation of glutamate from NAAG. This can have various effects on cellular processes, including cell signaling pathways and cellular metabolism, as glutamate is a key neurotransmitter in the brain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GCPII, inhibiting the enzyme’s activity. This prevents the hydrolysis of NAAG into NAA and glutamate. As a result, the levels of NAAG increase, while the levels of glutamate decrease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, intraperitoneal administration of 100 mg/kg 2-PMPA results in a maximum concentration in plasma of 275 μg/mL at 0.25 h . The half-life, area under the curve, apparent clearance, and volume of distribution are 0.64 h, 210 μg×h/mL, 7.93 mL/min/kg, and 0.44 L/kg, respectively .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, 2-PMPA at 250 mg/kg, in an anesthetized mouse, after an initial rise, produces a rapid decline and a striking attenuation in BOLD signals in gray matter .
Metabolic Pathways
This compound is involved in the metabolic pathway of NAAG. By inhibiting GCPII, it prevents the breakdown of NAAG into NAA and glutamate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phosphonomethyl)pentanedioic acid typically involves the reaction of pentanedioic acid with phosphonomethyl reagents under controlled conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the desired product. The process involves multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the phosphonomethyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity PMPA .
Chemical Reactions Analysis
Types of Reactions
2-(Phosphonomethyl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonomethyl group to other functional groups.
Substitution: The phosphonomethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted pentanedioic acid derivatives .
Scientific Research Applications
2-(Phosphonomethyl)pentanedioic acid has a wide range of scientific research applications:
Neuroprotection: It protects against glutamate-mediated motor neuron degeneration and reduces the volume of injury following middle cerebral artery occlusion
Prostate Cancer: PMPA is used in the diagnosis and treatment of prostate cancer due to its ability to inhibit NAALADase, which is highly expressed in prostate cancer cells
Cognitive Impairment: It has potential therapeutic applications in treating cognitive impairment associated with multiple sclerosis and other neurological disorders.
Comparison with Similar Compounds
Similar Compounds
ZJ43: Another NAALADase inhibitor with lower potency compared to PMPA.
2-(Hydroxyphosphinoylmethyl)pentanedioic acid: A precursor in the synthesis of PMPA and other similar inhibitors.
Uniqueness
2-(Phosphonomethyl)pentanedioic acid is unique due to its high potency and selectivity for NAALADase. It has a Ki value of 275 pM, making it one of the most potent inhibitors of this enzyme.
Properties
IUPAC Name |
2-(phosphonomethyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEYJGQFXSTPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436036 | |
| Record name | 2-(phosphonomethyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173039-10-6 | |
| Record name | 2-(Phosphonomethyl)pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173039-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-PMPA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173039106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(phosphonomethyl)pentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PMPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH88WJG9LJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-PMPA?
A1: 2-PMPA acts as a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked L-amino dipeptidase (NAALADase) [, , , , , , ].
Q2: How does 2-PMPA's inhibition of GCPII impact neurotransmission?
A2: GCPII typically breaks down N-acetylaspartylglutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents NAAG breakdown, leading to increased NAAG levels and potentially modulating glutamatergic neurotransmission [, , , , ].
Q3: Does GCPII inhibition by 2-PMPA have implications beyond the nervous system?
A3: Yes, research suggests that GCPII inhibition by 2-PMPA could be relevant in other conditions like inflammatory bowel disease (IBD) and cancer, where GCPII is upregulated [].
Q4: What is the molecular formula and weight of 2-PMPA?
A4: The molecular formula of 2-PMPA is C6H11O8P and its molecular weight is 258.12 g/mol [].
Q5: Is there any available spectroscopic data for 2-PMPA?
A5: While specific spectroscopic data is not provided in the provided abstracts, researchers commonly use techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to characterize 2-PMPA and its derivatives [, , ].
Q6: Is there information about the compatibility of 2-PMPA with various materials?
A6: The provided abstracts focus on biological applications of 2-PMPA. Information on compatibility with specific materials outside biological contexts is not available.
Q7: Does 2-PMPA exhibit any catalytic properties itself?
A7: 2-PMPA primarily acts as an enzyme inhibitor, specifically targeting GCPII. There is no evidence suggesting it possesses inherent catalytic properties [, , ].
Q8: Have computational methods been employed to study 2-PMPA and its interactions?
A8: Yes, computational modeling and docking studies have been conducted to understand the interactions of 2-PMPA with the active site of GCPII, providing insights for the design of novel inhibitors [, ].
Q9: How do structural modifications of 2-PMPA affect its activity and selectivity?
A9: Research indicates that modifying the structure of 2-PMPA, such as adding specific chemical groups or altering its stereochemistry, can significantly influence its potency and selectivity for GCPII [, , , ].
Q10: What are the challenges associated with 2-PMPA's clinical translation, and how are they being addressed?
A10: 2-PMPA's poor oral bioavailability due to its multiple acidic functionalities poses a challenge for its clinical use. To overcome this, researchers are developing prodrugs that mask these charged groups to improve absorption and bioavailability. Examples include the use of pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL), and alkyl esters [, , , , ].
Q11: What is the relationship between 2-PMPA dosage and its observed effects in vivo?
A11: Studies in animal models have demonstrated that 2-PMPA's effects are dose-dependent. For instance, in rodent models of neurological disorders, higher doses of 2-PMPA generally resulted in more pronounced neuroprotective effects [, , , ].
Q12: What are the main findings from preclinical studies on 2-PMPA's therapeutic potential?
A12: Preclinical studies have shown promising results using 2-PMPA in various disease models:
- Neurological Disorders: 2-PMPA demonstrates neuroprotective effects in models of stroke, amyotrophic lateral sclerosis (ALS), and other conditions involving glutamate excitotoxicity [, , , ].
- Psychiatric Disorders: Research suggests a potential for 2-PMPA in reducing the rewarding effects of cocaine and alcohol, indicating possible applications in addiction treatment [, , ].
- Inflammatory Bowel Disease (IBD): Studies in murine models of IBD show that 2-PMPA can ameliorate disease severity [].
Q13: Have any clinical trials been conducted with 2-PMPA?
A13: While preclinical data on 2-PMPA appears promising, the provided abstracts do not mention any completed clinical trials.
Q14: Is there evidence of resistance developing to 2-PMPA?
A14: The provided abstracts do not discuss any specific mechanisms of resistance to 2-PMPA.
Q15: What is known about the toxicity profile of 2-PMPA?
A15: The abstracts primarily focus on the therapeutic potential of 2-PMPA. While some mention that it appears well-tolerated in preclinical studies, more comprehensive toxicological data is not discussed.
Q16: What strategies are being explored to improve the delivery of 2-PMPA to the brain?
A16: The blood-brain barrier limits 2-PMPA's brain penetration. Prodrug strategies using promoieties like ODOL aim to enhance its ability to cross this barrier []. Additionally, research is exploring dendrimer conjugation to deliver 2-PMPA selectively to activated glia in the brain, showing promise for treating cognitive impairment in conditions like multiple sclerosis (MS) [].
Q17: Are there any biomarkers being investigated for monitoring 2-PMPA treatment response?
A17: While the abstracts don't specify biomarkers for treatment response, they highlight the use of imaging techniques like Positron Emission Tomography (PET) with radiolabeled 2-PMPA derivatives to visualize and quantify GCPII levels in vivo. This approach could potentially be used to monitor target engagement and treatment efficacy [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)

